![molecular formula C7H10N4OS B2695548 3-amino-1-[(E)-[1-(furan-2-yl)ethylidene]amino]thiourea CAS No. 866152-63-8](/img/structure/B2695548.png)
3-amino-1-[(E)-[1-(furan-2-yl)ethylidene]amino]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-1-[(E)-[1-(furan-2-yl)ethylidene]amino]thiourea is a chemical compound with the CAS Number: 866152-63-8. It has a molecular weight of 198.25 and its IUPAC name is N’'-[(E)-1-(2-furyl)ethylidene]thiocarbonohydrazide . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N4OS/c1-5(6-3-2-4-12-6)10-11-7(13)9-8/h2-4,10H,1,8H2,(H2,9,11,13) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, the connectivity between these atoms, and the tautomeric forms .Physical and Chemical Properties Analysis
The compound is solid in physical form . Its solubility in DMSO is unknown .Wissenschaftliche Forschungsanwendungen
Thyroid Hormones and Genotoxicity
Ethylene-bis-dithiocarbamate (EBDC) fungicides, which metabolize to ethylene thiourea (ETU), have been associated with changes in thyroid hormones and cytogenetic outcomes in exposed populations. A study by Steenland et al. (1997) found increased thyroid-stimulating hormone (TSH) levels and genotoxic effects, such as sister chromatid exchange and chromosome translocations, in workers exposed to EBDC without protective equipment, suggesting that EBDCs might affect thyroid gland function and lymphocyte genome integrity (Steenland et al., 1997).
Occupational Allergies and Dermatitis
Occupational exposure to thiourea compounds, including ETU, has been linked to allergic contact dermatitis. Bruze and Fregert (1983) and Kanerva et al. (1994) reported cases of allergic reactions and dermatitis associated with exposure to ETU and related thiourea compounds in various industrial settings, indicating the allergenic potential of these substances (Bruze & Fregert, 1983); (Kanerva et al., 1994).
Neurotoxicity and Environmental Health
Research has also explored the potential neurotoxic effects of EBDCs and their metabolites like ETU. Debbarh et al. (2002) discussed the neurotoxic potential of EBDCs, emphasizing the need for further studies on their long-term effects, particularly in occupational or accidental exposures (Debbarh et al., 2002).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, which indicate that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Eigenschaften
IUPAC Name |
1-amino-3-[(E)-1-(furan-2-yl)ethylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4OS/c1-5(6-3-2-4-12-6)10-11-7(13)9-8/h2-4H,8H2,1H3,(H2,9,11,13)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNXAFXYKLJKMB-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)NN)C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=S)NN)/C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
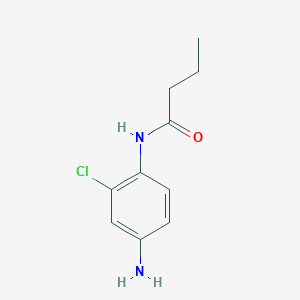
![N-(4-bromo-2-methylphenyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2695468.png)
![3-[(3-Chloro-4-methylphenyl)amino]propanoic acid](/img/structure/B2695470.png)

![[(3-Bromophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2695473.png)

![N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2695477.png)
![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-phenylacetamide](/img/structure/B2695478.png)
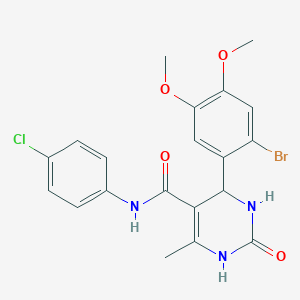
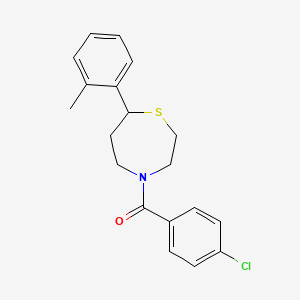
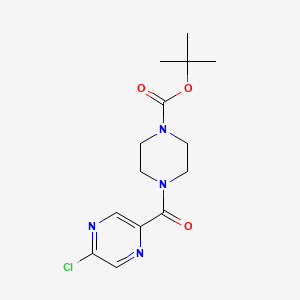
![N-(2-cyano-3-methylbutan-2-yl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2695485.png)
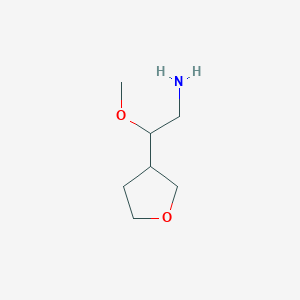
![N-(4-(furan-2-carboxamido)phenyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2695487.png)
